4-fluoro-3-methyl-1H-indole
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Overview
Description
4-Fluoro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes . The addition of a fluorine atom and a methyl group to the indole structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
4-Fluoro-3-methyl-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit certain proteins , which could potentially alter cellular functions.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of certain viruses . .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-fluoro-3-methyl-1H-indole are largely derived from the indole scaffold, which binds with high affinity to multiple receptors This makes it a valuable tool in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . For this compound, the starting materials would include 4-fluorophenylhydrazine and a suitable methyl ketone. The reaction typically requires heating and the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated methylindole . This method allows for greater control over the substitution pattern on the indole ring and can be performed under milder conditions compared to the Fischer synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to increase efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides for reducing the fluorine atom.
Major Products
Nitration: 4-Fluoro-3-methyl-5-nitro-1H-indole.
Oxidation: 4-Fluoro-3-carboxy-1H-indole or 4-fluoro-3-formyl-1H-indole.
Reduction: this compound derivatives with reduced fluorine content.
Scientific Research Applications
4-Fluoro-3-methyl-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-1H-indole: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Fluoro-3-methyl-1H-indole: Similar structure but with the fluorine atom at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
4-Fluoro-3-methyl-1H-indole is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNRJJOZMNBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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